2-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a xanthene-derived moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 9-oxoxanthene.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Procedure: The 4-methoxyphenylacetic acid is first activated by the coupling agent, followed by the addition of 9-oxoxanthene to form the desired acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the xanthene moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(9-hydroxyxanthen-3-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)acetamide: Lacks the xanthene moiety, making it less complex.
N-(9-oxoxanthen-3-yl)acetamide: Lacks the methoxyphenyl group, affecting its chemical properties.
Uniqueness
2-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide is unique due to the combination of the methoxyphenyl and xanthene-derived moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17NO4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)acetamide |
InChI |
InChI=1S/C22H17NO4/c1-26-16-9-6-14(7-10-16)12-21(24)23-15-8-11-18-20(13-15)27-19-5-3-2-4-17(19)22(18)25/h2-11,13H,12H2,1H3,(H,23,24) |
InChI Key |
FDGSBGWTQITUJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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